molecular formula C9H13NOS B1366395 N,N-diethylthiophene-3-carboxamide CAS No. 73540-75-7

N,N-diethylthiophene-3-carboxamide

Cat. No. B1366395
CAS RN: 73540-75-7
M. Wt: 183.27 g/mol
InChI Key: DMGZZYONMSPHOF-UHFFFAOYSA-N
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Description

“N,N-diethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C9H13NOS . It has a molecular weight of 183.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “N,N-diethylthiophene-3-carboxamide” is 1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N,N-diethylthiophene-3-carboxamide” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Nitrothiophenes as Radiosensitizers and Cytotoxins : Nitrothiophene derivatives, including N,N-diethylthiophene-3-carboxamide, have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in hypoxic mammalian cells (Threadgill et al., 1991).
  • Crystal Structure Analysis : Studies on the crystal structure of related thiophene carboxamides have contributed to understanding molecular arrangements and interactions, essential for further chemical synthesis and applications (Gable, Laws, & Schiesser, 1997).

Fluorescence and Quenching Studies

  • Fluorescence Quenching Studies : N,N-diethylthiophene-3-carboxamide derivatives have been examined for their fluorescence quenching properties in various solvents, contributing to the understanding of molecular interactions and potential applications in sensing technologies (Patil et al., 2013).

Biological Activities and Applications

  • Anticonvulsant Activity and In Silico Studies : Schiff bases of thiophene derivatives, including N,N-diethylthiophene-3-carboxamide, have been synthesized and evaluated for their anticonvulsant activity, showing potential applications in pharmaceutical research (Kunda et al., 2013).
  • Potential in Antitumor Therapy : Research has focused on the synthesis of labeled compounds with structures related to N,N-diethylthiophene-3-carboxamide for potential use as antitumor agents (Shinkwin & Threadgill, 1996).

Applications in Material Science

  • Dyeing Polyester Fibers : Thiophene derivatives, structurally related to N,N-diethylthiophene-3-carboxamide, have been used in the synthesis of dyes for polyester fibers, showing the compound's relevance in textile and material sciences (Khalifa et al., 2015).

Drug Discovery and Development

  • Synthesis of Pharmaceutical Compounds : The compound and its derivatives have been utilized in the synthesis of various pharmacologically active substances, indicating its importance in drug discovery and medicinal chemistry (Chiriapkin, Kodonidi, & Larsky, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N,N-diethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGZZYONMSPHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464328
Record name N,N-diethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethylthiophene-3-carboxamide

CAS RN

73540-75-7
Record name N,N-diethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.0 g (39 mmol) of 3-thiophenecarboxylic acid (Aldrich Chemical Co.), to which was added 10 mL (134 mmol) of SOCl2 in 20 mL of CHCl3 was stirred at reflux for 3 hours. After cooling to room temperature, the solution was concentrated in vacuo. The residue was dissolved in 15 mL of methylene chloride, and the solution was cooled in an ice bath. To this was added dropwise 13 mL (126 mmol) of diethyl amine, and the reaction was stirred at room temperature for 1 hour. Water was added, and the mixture was extracted with methylene chloride, which was washed with aqueous NaHCO3 solution, water, and bdne, and concentrated to give 9.3 g of crude product. This material was purified by flash chromatography on silica gel, eluting with 6:1 hexane:ethyl acetate, to afford 6.34 g of the title product after removal of the solvents. NMR (CDCl3) δ:7.48 (dd, 1H, J=1, J=3 Hz), 7.32 (dd, 1H, J=3, J=6 Hz), 7.20 (dd, 1H, J=1, J=6 Hz), 3.60-3.30 (bs, 4H), 1.20 (bm, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thiophene-3-carbonyl chloride was dissolved in methylene chloride (100 mL) and added to a mixture of diethylamine (43.8 g, 0.6 mol) and methylene chloride (100 mL) placed in an ice bath. Following the addition, the ice bath was removed and the resulting reaction mixture stirred at room temperature over a period of 4 h. The reaction mixture was washed several times with water and the organic layer dried over anhydrous magnesium sulfate and concentrated. Vacuum distillation of the crude residue afforded the title compound as a light yellow oil (yield: 91%): GC-Ms: 183; 1H NMR (300 MHz, CDCl3, ppm) δ: 7.36(d, 1H), 7.22-7.19(m, 1H), 7.08-7.06(m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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